- Evaluating the Robustness of Metal-Organic Frameworks for Synthetic ChemistryACS Applied Materials & Interfaces, 2021, 13(15), 17517-17531,
Cas no 95162-14-4 (4-Bromo-1-trityl-1H-pyrazole)

4-Bromo-1-trityl-1H-pyrazole structure
Product Name:4-Bromo-1-trityl-1H-pyrazole
CAS No:95162-14-4
Molecular Formula:C22H17BrN2
Molecular Weight:389.287784337997
MDL:MFCD09907863
CID:799235
PubChem ID:10834188
4-Bromo-1-trityl-1H-pyrazole Properties
Names and Identifiers
-
- 4-Bromo-1-trityl-1H-pyrazole
- 4-Bromo-1-tritylpyrazole
- 1H-Pyrazole,4-bromo-1-(triphenylmethyl)-
- 4-Bromo-1-trityl-1H-pyraziole
- 4-bromo-1-(triphenylmethyl)-1H-pyrazole
- 1H-Pyrazole, 4-bromo-1-(triphenylmethyl)-
- N-trityl-4-bromopyrazole
- 4-bromo-1-N-tritylpyrazole
- 1-Trityl-4-bromo-1H-pyrazole
- 4-bromo-1-trityl-1-H-pyrazole
- CPENTLJGGGSVAJ-UHFFFAOYSA-N
- RB3227
- 6345AC
- TRA0007730
- AM62736
- SC-
- 4-Bromo-1-(triphenylmethyl)-1H-pyrazole (ACI)
- Pyrazole, 4-bromo-1-trityl- (7CI)
- 4-Bromo-1-triphenylmethyl-1H-pyrazole
- 95162-14-4
- SCHEMBL511015
- CHEMBL4919985
- 4-BROMO-1-(TRIPHENYLMETHYL)PYRAZOLE
- AKOS016002521
- VDA16214
- SY023837
- AS-9018
- DTXSID90445567
- MFCD09907863
-
- MDL: MFCD09907863
- InChIKey: CPENTLJGGGSVAJ-UHFFFAOYSA-N
- Inchi: 1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
- SMILES: BrC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)N=C1
Computed Properties
- Exact Mass: 388.05800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 4
- Monoisotopic Mass: 388.05751g/mol
- Heavy Atom Count: 25
- Complexity: 363
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 5.7
- Topological Polar Surface Area: 17.8
Experimental Properties
- LogP: 5.48580
- PSA: 17.82000
- Melting Point: 186-188 ºC (hexane )
- Solubility: Insuluble (7.4E-4 g/L) (25 ºC),
- Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
4-Bromo-1-trityl-1H-pyrazole Security Information
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
- Signal Word:Warning
4-Bromo-1-trityl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-1-trityl-1H-pyrazole Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003LBS-5g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | >97% | 5g |
$70.00 | 2025-02-20 | |
A2B Chem LLC | AB66808-1g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 98% | 1g |
$12.00 | 2024-07-18 | |
Aaron | AR003LK4-250mg |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 97% | 250mg |
$5.00 | 2025-01-22 | |
abcr | AB302128-5 g |
4-Bromo-1-trityl-1H-pyrazole, 95%; . |
95162-14-4 | 95% | 5 g |
€170.80 | 2023-07-20 | |
Alichem | A049002406-10g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 95% | 10g |
$178.50 | 2023-08-31 | |
Ambeed | A280030-1g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 98% | 1g |
$16.0 | 2025-02-26 | |
Apollo Scientific | OR111071-1g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 95 | 1g |
£33.00 | 2025-02-19 | |
Chemenu | CM120447-5g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95+% | 5g |
$108 | 2021-08-06 | |
Crysdot LLC | CD11005199-5g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 95+% | 5g |
$94 | ||
eNovation Chemicals LLC | D693363-5g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95% | 5g |
$155 | 2021-09-27 |
4-Bromo-1-trityl-1H-pyrazole Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, 0 °C; 1 h, 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt
1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 0 °C; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Efficient and chromatography-free methodology for the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulkTetrahedron Letters, 2016, 57(8), 895-898,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt
Reference
- Preparation of pyrrolopyridines as Tec kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
Reference
- Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition ScopeJournal of the American Chemical Society, 2011, 133(31), 12285-12292,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 0 °C; 3 h, 70 °C
Reference
- Preparation of pyridine derivatives substituted with heterocycle and phosphonoamino and antifungal agents containing the same, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Synthesis of 4-aryl-1H-pyrazoles by Suzuki-Miyaura cross coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acidsHeterocycles, 2010, 81(6), 1509-1516,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; overnight, rt
Reference
- Preparation of aryloxypyridinamines and related compounds as inhibitors of Notch signaling pathway and use thereof in treatment of cancers, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: tert-Butyl peroxybenzoate Catalysts: (OC-6-22)-Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,2-Dichloroethane ; 24 h, rt
Reference
- Azolation of Benzylic C-H Bonds via Photoredox-Catalyzed Carbocation GenerationJournal of the American Chemical Society, 2023, 145(7), 3861-3868,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 2 h, 0 °C → rt
Reference
- Rhodium/Chiral Diene Complexes in the Catalytic Asymmetric Arylation of β-Pyrazol-1-yl AcrylatesOrganic Letters, 2015, 17(5), 1142-1145,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 3 h, rt
Reference
- Scalable 9-Step Synthesis of the Splicing Modulator NVS-SM2Journal of Organic Chemistry, 2018, 83(5), 2954-2958,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; rt; 2 h, 90 °C
Reference
- Preparation of hetero-bifunctional pomalidomide derivatives as GSPT1 degraders for treatment of cancers, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt
Reference
- Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 InhibitorsJournal of Medicinal Chemistry, 2018, 61(24), 11221-11249,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 90 min, 0 °C
1.2 36 h, 0 °C
1.3 Reagents: Water
1.2 36 h, 0 °C
1.3 Reagents: Water
Reference
- Solvent-free synthesis of metal-organic frameworks using low-melting metal saltsChemRxiv, 2022, 1, 1-11,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ethanol ; 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ethanol ; 0 °C
Reference
- Synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides and their evaluation as D3 receptor ligandsMedicinal Chemistry Research, 2022, 31(5), 735-748,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
Reference
- Pyrazole compounds as modulators of MAGL, ABHD6 and FAAH and methods of making and using same, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 12 h, 28 °C
Reference
- Pyrazolyl derivatives as SYK inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 40 h, rt
Reference
- Preparation of pyrrole derivatives as androgen receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 24 h, 80 °C
Reference
- Preparation of substituted phthalazinamines as Aurora kinase modulators, World Intellectual Property Organization, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt; 30 min, 0 °C; 30 min, rt
1.2 20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ; 0 °C
1.2 20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ; 0 °C
Reference
- Antifungal triazole derivatives, processes for preparing them, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 2 d, rt
Reference
- Preparation of N-(mercaptoacyl)phenylalanine derivatives as inhibitors of angiotensin converting enzyme (ACE) and/or neutral endopeptidase (NEP), World Intellectual Property Organization, , ,
4-Bromo-1-trityl-1H-pyrazole Raw materials
- 4-Bromopyrazole
- Benzene,1,1',1''-(iodomethylidyne)tris-
- Triphenylmethane
- (chlorodiphenylmethyl)benzene
4-Bromo-1-trityl-1H-pyrazole Preparation Products
4-Bromo-1-trityl-1H-pyrazole Related Literature
-
1. Pyrolysis of 1-substituted pyrazoles and chloroform at 550?°C: formation of α-carboline from 1-benzylpyrazolesInayat A. Bhatti,Reginald E. Busby,Murtedza bin Mohamed,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1997 3581
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole

Purity:99%
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(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole

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